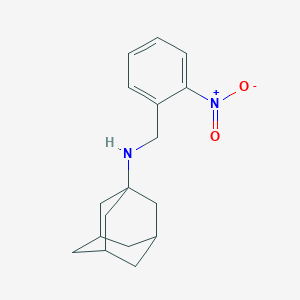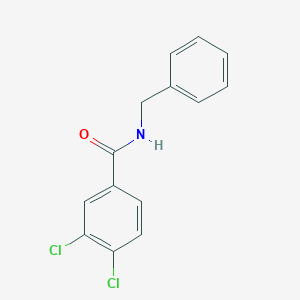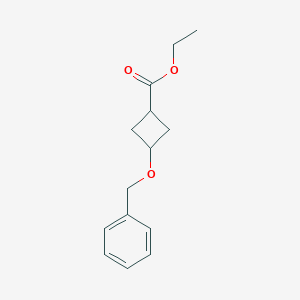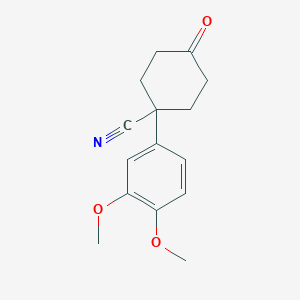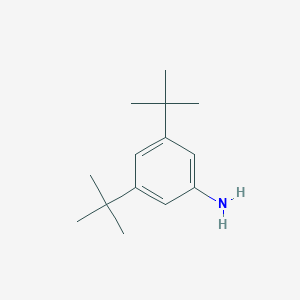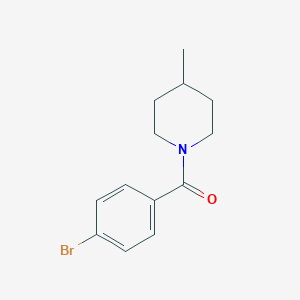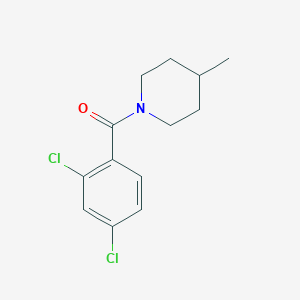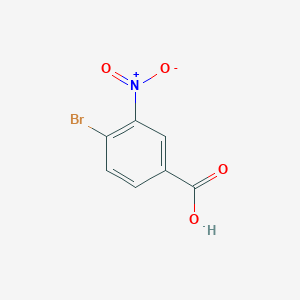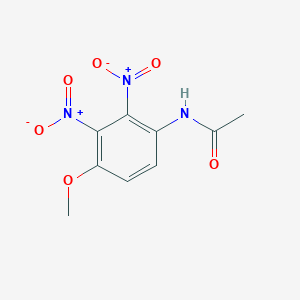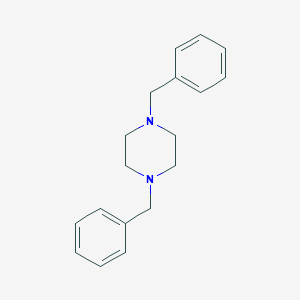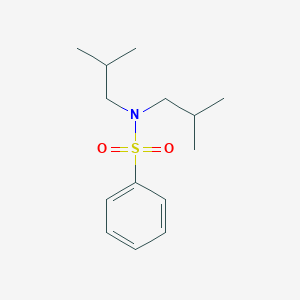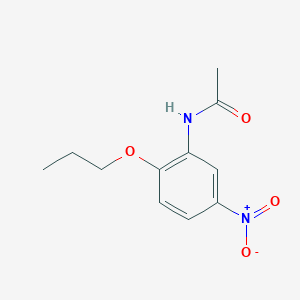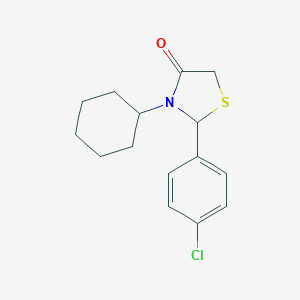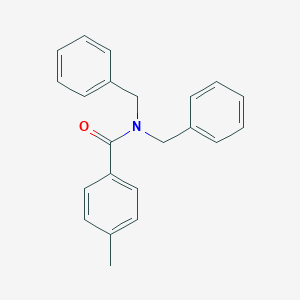![molecular formula C6H7Cl2N3O2S B181228 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- CAS No. 118151-00-1](/img/structure/B181228.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DCTPS and is widely used in the pharmaceutical industry for the synthesis of novel drugs.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has various applications in scientific research. It is widely used as a building block for the synthesis of novel drugs. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is not well understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has several advantages for lab experiments. It is easily synthesized and yields a high purity product. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is highly toxic and should be handled with care. It is also relatively expensive, which could limit its use in some labs.
Direcciones Futuras
There are several future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent and to develop novel drugs based on this compound. Additionally, further research could be conducted to understand the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a promising compound with potential applications in scientific research. Its synthesis method is efficient, and it has been found to exhibit various biological effects. However, it is highly toxic and should be handled with care. Further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- involves the reaction of 2,2-dichlorocyclopropylmethanol with sodium azide in the presence of copper(I) chloride. The resulting product is then treated with dimethyl sulfoxide to obtain the final compound. This synthesis method is efficient and yields a high purity product.
Propiedades
Número CAS |
118151-00-1 |
|---|---|
Nombre del producto |
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- |
Fórmula molecular |
C6H7Cl2N3O2S |
Peso molecular |
256.11 g/mol |
Nombre IUPAC |
5-[(2,2-dichlorocyclopropyl)methylsulfonyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3O2S/c7-6(8)1-4(6)2-14(12,13)5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
Clave InChI |
ALCHFSBESHECBC-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
SMILES canónico |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



